4-Bromopyridine

Kinetic analysis Quaternization Nucleophilic substitution

R&D teams facing slow quaternization cycles or challenging sequential couplings benefit from 4-Bromopyridine's unique reactivity profile. Its solid physical form (mp 53-56 °C) eliminates liquid handling issues encountered with 2- and 3-bromo isomers, improving dispensing accuracy. • Quaternization: 4.8× faster than 3-bromopyridine, 154× faster than 2-bromopyridine-cuts reactor occupancy. • Cross-coupling: Orthogonal reactivity enables selective 2-position functionalization while preserving the 4-Br site. • Sulfoxide synthesis: ~72% isolated yield vs. ~62% for the 2-isomer, reducing raw material waste. Supplied with full CoA; -20 °C storage, protect from light/moisture.

Molecular Formula C5H4BrN
Molecular Weight 158 g/mol
CAS No. 1120-87-2
Cat. No. B075155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyridine
CAS1120-87-2
Molecular FormulaC5H4BrN
Molecular Weight158 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1Br
InChIInChI=1S/C5H4BrN/c6-5-1-3-7-4-2-5/h1-4H
InChIKeyBSDGZUDFPKIYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromopyridine: Cross-Coupling Building Block


4-Bromopyridine (CAS 1120-87-2, C5H4BrN, MW 158.00) is a solid heteroaromatic bromide at room temperature (mp 53–56 °C) . As the 4-position isomer of monobromopyridine, it serves as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Negishi, and Buchwald–Hartwig couplings—enabling the construction of diverse 4-substituted pyridine scaffolds . Its bromine atom functions as an effective leaving group for nucleophilic aromatic substitution (SNAr) and participates in directed metalation strategies that unlock polysubstituted pyridine architectures [1]. The compound's distinct substitution pattern, solid-state physical form, and divergent reactivity profile relative to the 2- and 3-bromo isomers make it a strategically important intermediate in pharmaceutical, agrochemical, and materials chemistry pipelines [2].

4-Bromopyridine: Isomer Substitution Limitations


Despite sharing an identical molecular formula (C5H4BrN) with its 2- and 3-position isomers, 4-bromopyridine exhibits fundamentally distinct reactivity, physical properties, and synthetic utility that preclude casual substitution. The 4-bromo isomer undergoes SNAr via a 3,4-pyridyne intermediate distinct from the 2,3-pyridyne pathway of 3-bromopyridine, yielding regioselectively different product distributions [1]. In palladium-catalyzed cross-couplings, the para-position offers diminished steric congestion compared to the ortho-bromine of 2-bromopyridine, which, while kinetically slower in oxidative addition, enables sequential functionalization strategies unattainable with other isomers [2]. Moreover, 4-bromopyridine is a crystalline solid (mp 53–56 °C), whereas 2-bromopyridine and 3-bromopyridine are liquids at room temperature —a critical logistical distinction for weighing, handling, and large-scale manufacturing operations. Directed deprotonation–transmetalation protocols using 4-bromopyridine uniquely afford 3,4-disubstituted pyridine architectures that the 2- or 3-bromo isomers cannot directly produce [3].

4-Bromopyridine: Comparative Performance Evidence


Faster Quaternization vs. 3-Bromopyridine

In conductimetric quaternization studies with methyl iodide in nitrobenzene, 4-bromopyridine demonstrates markedly faster reaction kinetics than its 3-position isomer. This reactivity advantage is quantified by second-order rate constants (k25°C) [1].

Kinetic analysis Quaternization Nucleophilic substitution

Higher Yield in Pd-Catalyzed Sulfoxide Synthesis

In the palladium-catalyzed heteroarylation of sulfenate anions for the synthesis of heteroaromatic sulfoxides, 4-bromopyridine delivers a higher isolated yield compared to 2-bromopyridine under identical reaction conditions [1].

Palladium catalysis Sulfoxide synthesis Cross-coupling

Slower Suzuki Coupling Enables Sequential Functionalization

Comparative Suzuki–Miyaura coupling studies reveal that 2-bromopyridine undergoes oxidative addition 5–7 times faster than 4-bromopyridine due to reduced steric hindrance adjacent to the halogen bond [1]. This kinetic divergence is not a liability—it is a strategic advantage enabling chemoselective, stepwise derivatization of polyhalogenated pyridine scaffolds.

Suzuki-Miyaura Cross-coupling kinetics Sequential functionalization

Solid Reagent Handling Advantages

4-Bromopyridine exists as a crystalline solid at ambient temperature with a melting point of 53–56 °C, whereas both 2-bromopyridine and 3-bromopyridine are liquids (mp −27 °C for 3-bromo, colorless liquid for 2-bromo) . This physical state difference carries significant operational and economic implications.

Physical properties Solid-state handling Procurement logistics

Access to 3,4-Disubstituted Pyridines via Directed Metalation

4-Bromopyridine undergoes halide-directed deprotonation followed by Li–Zn transmetalation to afford organozinc intermediate 6. This intermediate subsequently participates in Pd-mediated cross-coupling to yield 3-aryl-4-bromopyridines, which can be further elaborated to 3,4-disubstituted pyridines (8, 9) and 3,4,5-trisubstituted variants (10) [1]. This sequential functionalization strategy is uniquely accessible from 4-bromopyridine and cannot be directly replicated using the 2- or 3-bromo isomers due to differences in directed metalation regioselectivity.

Directed metalation Organozinc chemistry Polysubstituted pyridines

Rapid Pyridinium Salt Formation vs. 4-Chloropyridine

Comparative studies on the self-reactivity of 4-halopyridines reveal a critical stability differential. 4-Chloropyridine undergoes slow conversion into N-(4-pyridyl)-4′-chloropyridinium chloride, whereas 4-bromopyridine changes rapidly into N-(4-pyridyl)-4′-bromopyridinium bromide [1]. This difference informs storage requirements and shelf-life considerations but also highlights 4-bromopyridine's superior reactivity profile when N-(4-pyridyl)pyridinium salt formation is the desired transformation.

Stability Self-reactivity Handling safety

4-Bromopyridine: Recommended Application Scenarios


Pyridinium Salt Synthesis with Fast Kinetics

Procurement of 4-bromopyridine is strongly indicated for processes involving quaternization with alkyl halides, where reaction rate directly impacts production cycle time. With a second-order rate constant 4.8× higher than 3-bromopyridine and 154× higher than 2-bromopyridine under comparable conditions, 4-bromopyridine reduces reactor occupancy time and accelerates throughput in pyridinium salt manufacturing [1]. This advantage is particularly relevant for the synthesis of cationic surfactants, phase-transfer catalysts, and ionic liquid precursors where the 4-position substitution pattern is required for target activity.

Pd-Catalyzed Sulfoxide Intermediate Synthesis

In heteroaromatic sulfoxide synthesis via Pd-catalyzed heteroarylation of sulfenate anions, 4-bromopyridine delivers ~72% isolated yield compared to ~62% for 2-bromopyridine under identical conditions [1]. This 10% absolute yield advantage reduces raw material consumption and waste generation per kilogram of product. Procurement teams supporting sulfoxide-containing active ingredient synthesis—common in certain fungicide and anti-inflammatory drug classes—should prioritize 4-bromopyridine for cost-of-goods optimization.

Sequential Cross-Coupling for 3,4-Disubstituted Pyridines

The 5–7× slower oxidative addition rate of 4-bromopyridine relative to 2-bromopyridine in Suzuki–Miyaura couplings [1] enables orthogonal functionalization of polyhalogenated pyridine substrates. In practice, this allows the more reactive 2-position halide to undergo coupling first while leaving the 4-bromo substituent intact for subsequent derivatization. This sequential coupling strategy, combined with the directed deprotonation–transmetalation methodology that uniquely affords 3-aryl-4-bromopyridines [2], makes 4-bromopyridine indispensable for medicinal chemistry programs targeting 3,4-disubstituted pyridine pharmacophores.

Solid Reagent Handling for GMP and Scale-Up

Unlike the liquid 2- and 3-bromo isomers, 4-bromopyridine is a crystalline solid at ambient temperature (mp 53–56 °C) [1]. This physical state offers tangible operational advantages in regulated manufacturing environments: gravimetric dispensing with superior accuracy (±0.1% achievable), reduced cross-contamination risk from liquid spills, simplified containment engineering, and elimination of volatile solvent handling requirements [2]. Procurement specifications should reflect storage requirements at −20 °C with protection from light and moisture to mitigate the self-condensation reactivity documented in Section 3 [3].

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